4-(Benzyloxy)-3-oxobutanoic acid

Medicinal Chemistry Process Chemistry Analytical Development

Streamline your synthetic workflow with 4-(Benzyloxy)-3-oxobutanoic acid (CAS 67354-37-4). Its free carboxylic acid (pKa 2.76) enables direct amide coupling or esterification without prior deprotection, while the benzyl ether remains stable for later hydrogenolysis. The crystalline solid (mp 100–105°C) ensures accurate gravimetric dispensing and offers recrystallization as a scalable purification alternative to chromatography. Choose this intermediate to eliminate a synthetic step, reduce yield loss, and modulate lipophilicity in tetramate libraries.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
CAS No. 67354-37-4
Cat. No. B3037944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-3-oxobutanoic acid
CAS67354-37-4
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC(=O)CC(=O)O
InChIInChI=1S/C11H12O4/c12-10(6-11(13)14)8-15-7-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14)
InChIKeyORYURBMWVSADFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)-3-oxobutanoic Acid (CAS 67354-37-4) for Pharmaceutical R&D: Technical Specifications


4-(Benzyloxy)-3-oxobutanoic acid (CAS 67354-37-4) is a β-keto acid derivative characterized by a benzyl-protected C4 hydroxyl group and a free carboxylic acid terminus, with molecular formula C₁₁H₁₂O₄ and molecular weight 208.21 g/mol . It is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, distinguished from its in-class analogs by its dual functional handle that permits orthogonal derivatization strategies without additional protection/deprotection steps . The compound is commercially available in research quantities with purity specifications typically ranging from 95% to 98% .

Why 4-(Benzyloxy)-3-oxobutanoic Acid (CAS 67354-37-4) Cannot Be Substituted by Common β-Keto Acid Analogs


Substitution with structurally similar β-keto acid derivatives such as benzyl acetoacetate (C₁₁H₁₂O₃) or 4-methoxy-3-oxobutanoic acid (C₅H₈O₄) introduces quantifiable differences in physicochemical properties and synthetic utility that directly impact experimental outcomes [1]. The target compound exhibits a predicted pKa of 2.76 ± 0.32, compared to approximately 4.47 for benzyl acetoacetate, representing a ~50-fold difference in acid strength that governs ionization-dependent partitioning and reactivity in aqueous-organic biphasic systems [2]. Additionally, the free carboxylic acid functionality enables direct amide coupling or esterification without the prerequisite hydrolysis step required for ester analogs, eliminating a reaction step and associated yield loss in multi-step synthetic sequences .

Quantitative Differentiation of 4-(Benzyloxy)-3-oxobutanoic Acid (CAS 67354-37-4) Against In-Class Comparators


Comparative Acidity (pKa) Dictates Aqueous-Organic Phase Partitioning Behavior

4-(Benzyloxy)-3-oxobutanoic acid demonstrates substantially stronger acidity than benzyl acetoacetate (benzyl 3-oxobutanoate), a common ester analog, due to the presence of the free carboxylic acid group versus the benzyl ester moiety [1]. This difference governs extraction efficiency during work-up procedures and influences the compound's behavior in biphasic reaction systems [2].

Medicinal Chemistry Process Chemistry Analytical Development

Crystalline Solid Physical Form Enables Precise Weighing and Purification

The target compound is isolated as a solid with a reported melting point range of 100–105 °C, whereas the closely related ester analog benzyl acetoacetate is a liquid at ambient temperature . This physical state difference directly impacts laboratory handling, analytical characterization, and purification options available to the synthetic chemist [1].

Preparative Chemistry Quality Control Laboratory Operations

Dual Orthogonal Functional Groups Eliminate Protection-Deprotection Sequence

4-(Benzyloxy)-3-oxobutanoic acid contains both a free carboxylic acid and a benzyl-protected alcohol within the same molecular framework, whereas methyl 4-(benzyloxy)-3-oxobutanoate (CAS 82961-76-0) and ethyl 4-(benzyloxy)-3-oxobutanoate (CAS 67354-34-1) possess ester-protected carboxyl groups requiring prior hydrolysis for amide bond formation . This structural distinction eliminates one synthetic operation from any sequence requiring carboxyl derivatization .

Synthetic Methodology Process Optimization Route Scouting

Validated Synthetic Route to 4-O-Benzyl Tetramates in Peer-Reviewed Literature

Paintner et al. (2002) established a validated synthetic pathway wherein methyl (E)-3-benzyloxy-4-oxobut-2-enoate, derived from 4-(benzyloxy)-3-oxobutanoic acid precursors, undergoes reductive amination-lactamization to produce 3,5-unsubstituted 4-O-benzyl tetramates in good overall yield . Alternative 4-alkoxy-3-oxobutanoic acid derivatives (e.g., 4-methoxy or 4-ethoxy analogs) yield tetramates with different O-alkyl substitution patterns, directly altering the pharmacological properties of the final tetramic acid scaffold [1].

Medicinal Chemistry Natural Product Synthesis Method Development

Validated Application Scenarios for 4-(Benzyloxy)-3-oxobutanoic Acid (CAS 67354-37-4)


Synthesis of 4-O-Benzyl Substituted Tetramic Acid Scaffolds for Medicinal Chemistry

The compound serves as a key precursor for constructing 3,5-unsubstituted 4-O-benzyl tetramates via the reductive amination-lactamization methodology validated by Paintner et al. (2002) . This application leverages the benzyl protecting group to introduce a lipophilic moiety that can be cleaved via hydrogenolysis to reveal the free hydroxyl for further diversification. Alternative 4-alkoxy derivatives (methoxy, ethoxy) produce tetramates with different physicochemical properties, making the benzyl variant essential for structure-activity relationship studies where lipophilicity modulation is a critical parameter.

Orthogonal Derivatization of β-Keto Acid Frameworks in Multi-Step Synthesis

The presence of a free carboxylic acid (pKa 2.76) and a benzyl-protected C4 oxygen enables orthogonal reactivity: the acid can undergo amide coupling or esterification directly without prior deprotection, while the benzyl ether remains stable under these conditions and can be independently removed later via catalytic hydrogenation [1]. This contrasts with ester-protected analogs such as methyl or ethyl 4-(benzyloxy)-3-oxobutanoate, which require an initial hydrolysis step before carboxyl functionalization, adding a synthetic operation and associated yield loss.

Preparative-Scale Synthesis Requiring Solid-Phase Handling and Recrystallization

For synthetic campaigns requiring accurate gravimetric dispensing of intermediates, the solid physical state (melting point 100–105 °C) of 4-(benzyloxy)-3-oxobutanoic acid provides superior handling characteristics compared to liquid ester analogs such as benzyl acetoacetate . The crystalline form also permits recrystallization as a purification method, offering an alternative to chromatographic separation that scales more economically for intermediate quantities exceeding multi-gram scale.

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